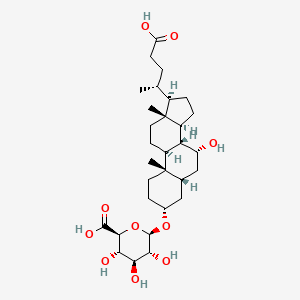

Chenodeoxycholic acid 3-glucuronide

描述

属性

分子式 |

C30H48O10 |

|---|---|

分子量 |

568.7 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H48O10/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |

InChI 键 |

GDNGOAUIUTXUES-BWGRGVIUSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C |

手性 SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C |

规范 SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Chenodeoxycholic Acid 3-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of chenodeoxycholic acid 3-glucuronide (CDCA-3G), a significant metabolite of the primary bile acid chenodeoxycholic acid (CDCA). Glucuronidation is a critical detoxification pathway for bile acids, and understanding the synthesis and properties of CDCA-3G is crucial for research in liver diseases, drug metabolism, and bile acid signaling. This document details both enzymatic and chemical synthesis approaches, purification protocols, and advanced characterization techniques, including nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS). All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver. It plays a vital role in the digestion and absorption of fats and fat-soluble vitamins.[1] The glucuronidation of CDCA at the 3-hydroxyl position results in the formation of this compound (CDCA-3G).[2] This metabolic conversion is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A3 and UGT1A4 being key enzymes in this process.[3][4] Glucuronidation increases the water solubility of CDCA, facilitating its elimination and reducing its potential cytotoxicity during cholestatic conditions.[4] The synthesis and characterization of pure CDCA-3G are essential for its use as an analytical standard in metabolic studies, for investigating its biological activity, and for assessing drug-bile acid interactions.

Synthesis of this compound

The synthesis of CDCA-3G can be achieved through two primary routes: enzymatic synthesis, which mimics the biological pathway, and chemical synthesis, which offers an alternative for larger-scale production.

Enzymatic Synthesis

Enzymatic synthesis is the most common and biologically relevant method for producing CDCA-3G. This approach utilizes UGT enzymes, typically from human liver microsomes or recombinant sources, to catalyze the transfer of glucuronic acid from uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the 3α-hydroxyl group of CDCA.

This protocol is adapted from the method described by Caron et al. (2006).[5]

Materials:

-

Chenodeoxycholic acid (CDCA)

-

Human liver microsomes

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Water

Procedure:

-

Prepare a stock solution of CDCA in methanol.

-

In a microcentrifuge tube, combine human liver microsomes, MgCl₂, and Tris-HCl buffer.

-

Add the CDCA stock solution to the reaction mixture.

-

Initiate the reaction by adding UDPGA.

-

Incubate the reaction mixture at 37°C. The optimal incubation time should be determined empirically but is typically in the range of 1-4 hours.

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to pellet the protein.

-

Collect the supernatant containing the synthesized CDCA-3G for purification.

Chemical Synthesis

While less common for generating biologically relevant standards, chemical synthesis provides an alternative route to CDCA-3G. The synthesis of the precursor, chenodeoxycholic acid, has been well-established and can be achieved from cholic acid through a multi-step process involving esterification, selective protection of hydroxyl groups, oxidation, and reduction.[6][7][8] The subsequent glucuronidation step is a key challenge in the chemical synthesis of CDCA-3G.

Purification of this compound

Purification of CDCA-3G from the synthesis reaction mixture is crucial to obtain a high-purity standard for analytical and biological studies. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

This protocol is based on the purification of bile acid glucuronides as described by Caron et al. (2006).[9]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or mass spectrometric detector.

-

Column: A C18 reversed-phase column is typically used.[10]

-

Mobile Phase: A gradient of methanol and water, often with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization in mass spectrometry.

-

Flow Rate: Typically around 1 mL/min.[10]

-

Detection: If using a mass spectrometer, monitor the m/z for CDCA-3G ([M-H]⁻ at approximately 567.3).

Procedure:

-

Inject the supernatant from the enzymatic synthesis reaction onto the HPLC column.

-

Elute the compounds using a suitable gradient program. A typical gradient might start with a lower concentration of methanol and gradually increase to elute the more hydrophobic compounds.

-

Collect the fractions corresponding to the CDCA-3G peak.

-

Pool the collected fractions and lyophilize to obtain the purified CDCA-3G.

Characterization of this compound

The identity and purity of the synthesized CDCA-3G must be confirmed using appropriate analytical techniques. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of CDCA-3G. Both ¹H and ¹³C NMR are essential for complete characterization.

Table 1: Physicochemical and Spectroscopic Data for Chenodeoxycholic Acid and its 3-Glucuronide

| Property | Chenodeoxycholic Acid (CDCA) | This compound (CDCA-3G) | Reference(s) |

| Molecular Formula | C₂₄H₄₀O₄ | C₃₀H₄₈O₁₀ | [2][11] |

| Molecular Weight | 392.57 g/mol | 568.7 g/mol | [2][11] |

| ¹H NMR (CD₃OD, δ ppm) | Selected Peaks: 0.72 (s, 3H, 18-H), 0.98 (d, J=6.5Hz, 3H, 21-H), 1.00 (s, 3H, 19-H), 3.61-3.68 (m, 1H, 3β-H), 4.02-3.96 (m, 1H, 7β-H) | Expected shifts in protons around C3 | [12] |

| ¹³C NMR (CD₃OD, δ ppm) | Selected Peaks: 11.0, 17.4, 20.9, 22.9, 23.8, 25.5, 27.8, 30.6, 30.9, 33.9, 34.8, 35.3, 37.7, 37.8, 39.9, 40.4, 42.1, 42.6, 55.9, 56.1, 67.0, 67.1, 68.9, 176.7 (C-24) | Expected shifts in carbons around C3 | [12] |

| Mass Spectrometry (ESI-) | [M-H]⁻ = 391.3 | [M-H]⁻ = 567.3 | [2][5] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the sensitive and specific detection and quantification of CDCA-3G.

The following is a representative protocol for the analysis of bile acids, which can be adapted for CDCA-3G.

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

-

Column: A C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% formic acid or methanol with 5 mM ammonium acetate.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

Table 2: Representative LC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Value | Reference(s) |

| Column | Ascentis® Express C18, 15 cm x 4.6 mm, 2.7 µm | |

| Column Temperature | 40 °C | |

| Flow Rate | 0.6 mL/min | |

| Injection Volume | 10 µL | |

| Mobile Phase Gradient | 70% to 95% B over 10 minutes, hold for 4 minutes | |

| Ionization Mode | ESI Negative | |

| MRM Transition (CDCA) | Q1: 391.3 | Q3: 391.3 |

| MRM Transition (CDCA-d4) | Q1: 395.3 | Q3: 395.3 |

Quantitative Analysis: For quantitative studies, a calibration curve should be prepared using the purified CDCA-3G standard. A deuterated internal standard, such as CDCA-d4, is recommended for accurate quantification. The limit of quantification (LOQ) for similar bile acid glucuronides has been reported to be in the low ng/mL range.[5]

Experimental Workflows and Signaling Pathways

The synthesis and characterization of CDCA-3G involve a series of well-defined steps. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for the synthesis and characterization of CDCA-3G.

The biological synthesis of CDCA-3G is part of the broader xenobiotic metabolism pathway, which aims to detoxify and eliminate potentially harmful compounds.

Caption: Overview of the three phases of xenobiotic metabolism.

Conclusion

This technical guide has outlined the key methodologies for the synthesis and characterization of this compound. The enzymatic synthesis route provides a biologically relevant and efficient means of producing this important metabolite. Proper purification by HPLC and thorough characterization by NMR and LC-MS are imperative to ensure the quality of the standard for research applications. The provided protocols and data serve as a valuable resource for scientists and researchers in the fields of drug metabolism, hepatology, and biomedical research, enabling further investigation into the role of bile acid glucuronidation in health and disease.

References

- 1. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C30H48O10 | CID 20849182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic production of bile Acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]

- 7. Practical synthesis of chenodeoxycholic acid from phocaecholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Chenodeoxycholic Acid 3-Glucuronide: An In-Depth Technical Guide for Liver Disease Research

An authoritative resource for researchers, scientists, and drug development professionals exploring the role of chenodeoxycholic acid 3-glucuronide in the pathophysiology and diagnosis of liver diseases.

Introduction

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, plays a crucial role in lipid digestion and absorption.[1] Under normal physiological conditions, CDCA undergoes conjugation with glycine (B1666218) or taurine. However, in cholestatic liver diseases, where bile flow is impaired, the glucuronidation of bile acids, including the formation of this compound (CDCA-3G), becomes a significant alternative detoxification pathway.[2][3] This technical guide provides a comprehensive overview of the current state of research on CDCA-3G, focusing on its quantification, its role as a potential biomarker in various liver diseases, and its involvement in key signaling pathways.

This compound as a Biomarker in Liver Disease

The accumulation of hydrophobic bile acids is a key factor in the progression of liver injury in cholestatic diseases. Glucuronidation increases the water solubility of bile acids, facilitating their urinary excretion and thereby reducing their cytotoxicity.[2] Consequently, the levels of bile acid glucuronides, including CDCA-3G, are often altered in patients with liver disorders, making them promising diagnostic and prognostic biomarkers.

Quantitative Data in Liver Diseases

While research on the specific concentrations of CDCA-3G in various liver diseases is ongoing, existing studies provide valuable insights into its potential as a biomarker. The following tables summarize the available quantitative data for CDCA and its glucuronidated form in different conditions.

| Table 1: Serum Concentrations of Chenodeoxycholic Acid (CDCA) in Liver Diseases | |||

| Condition | Patient Group | CDCA Concentration (μmol/L) | Reference |

| Healthy Controls | Neonates | 6.67 ± 0.48 | [4] |

| Neonatal Hyperbilirubinemia | Neonates | 10.5 ± 0.68 | [4] |

| Intrahepatic Cholestasis of Pregnancy | Pregnant Women | Increased five-fold | [1] |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Women | Significantly higher than controls | [1] |

| Primary Biliary Cholangitis (PBC) | Patients | Increased levels | [5] |

| Primary Sclerosing Cholangitis (PSC) | Patients | Lower than controls | [6] |

| Table 2: Serum and Urine Concentrations of this compound (CDCA-3G) | |||

| Matrix | Condition | CDCA-3G Concentration | Reference |

| Serum | Healthy Volunteers | Among the most abundant bile acid glucuronides | [3] |

| Serum | Biliary Obstruction (Pre-stenting) | ~40 nM | [3] |

| Serum | Biliary Obstruction (Post-stenting) | ~15 nM | [3] |

| Urine | Healthy Adults | Accounts for ~40% of total bile acid 3-glucuronides | [7] |

| Urine | Biliary Obstruction (Pre-stenting) | ~100 nM | [3] |

| Urine | Biliary Obstruction (Post-stenting) | ~25 nM | [3] |

Note: The provided concentrations are indicative and can vary based on the analytical method, patient population, and disease severity. Further research with standardized methodologies is required to establish definitive reference ranges.

Experimental Protocols

Accurate quantification of CDCA-3G is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of bile acids and their conjugates due to its high sensitivity and specificity.

Sample Preparation

1. Serum/Plasma:

-

Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute, followed by centrifugation at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for analysis. For increased concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

2. Liver Tissue:

-

Homogenization: Homogenize a known weight of frozen liver tissue (e.g., 50 mg) in a suitable solvent (e.g., 1 mL of 75% methanol) using a tissue homogenizer.

-

Centrifugation: Centrifuge the homogenate at high speed for 10 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Quantification of CDCA-3G

The following is a representative protocol for the quantification of CDCA-3G. Optimization of these parameters may be necessary depending on the specific instrumentation used.

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from a low to high percentage of mobile phase B is employed to separate the bile acids. A typical gradient might start at 20% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): The precursor ion (Q1) for CDCA-3G is m/z 567.3, and a common product ion (Q3) resulting from the loss of the glucuronide moiety is m/z 391.3. Another potential product ion is from the glucuronic acid itself at m/z 175.1. The specific transition to monitor would be m/z 567.3 → 391.3 .

-

Instrument Parameters: Optimize cone voltage and collision energy to achieve the maximum signal intensity for the specific MRM transition.

-

Signaling Pathways and Logical Relationships

CDCA and its metabolites, including CDCA-3G, are not merely detoxification products but also act as signaling molecules that regulate various cellular processes through the activation of nuclear receptors and G-protein coupled receptors.

Farnesoid X Receptor (FXR) Signaling

The farnesoid X receptor (FXR) is a key regulator of bile acid, lipid, and glucose homeostasis. While CDCA is a well-known natural ligand for FXR, recent studies have shown that CDCA-3G also functions as an FXR agonist. This suggests that the glucuronidated form may retain biological activity and contribute to the regulation of FXR target genes involved in bile acid synthesis and transport.

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is activated by bile acids, including CDCA. Activation of TGR5 has been linked to various metabolic benefits, including improved glucose homeostasis and reduced inflammation. The signaling cascade initiated by TGR5 activation involves the production of cyclic AMP (cAMP) and the subsequent activation of downstream effectors.

Experimental Workflow for CDCA-3G Quantification

The following diagram illustrates a typical workflow for the quantification of CDCA-3G from biological samples.

Conclusion

This compound is emerging as a molecule of significant interest in the field of liver disease research. Its role extends beyond that of a simple detoxification product, with evidence suggesting its involvement in critical signaling pathways that regulate hepatic metabolism and inflammation. The methodologies outlined in this guide provide a framework for the robust quantification of CDCA-3G, which will be essential for validating its potential as a non-invasive biomarker for the diagnosis and monitoring of various liver pathologies, including cholestatic liver diseases, NAFLD, and drug-induced liver injury. Further research is warranted to fully elucidate the clinical utility of CDCA-3G and its therapeutic potential in the management of liver disease.

References

- 1. Gender-Specific Bile Acid Profiles in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique bile acid profiles in the bile ducts of patients with primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Quantitative Detection of 15 Serum Bile Acid Metabolic Products by LC/MS/MS in the Diagnosis of Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. Bile Acid Profiles in Primary Sclerosing Cholangitis and their Ability to Predict Hepatic Decompensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Chenodeoxycholic Acid 3-Glucuronide in Bile Acid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chenodeoxycholic acid 3-glucuronide (CDCA-3G) is a significant metabolite of the primary bile acid chenodeoxycholic acid (CDCA). Its formation through glucuronidation represents a critical detoxification pathway, particularly under conditions of cholestasis where the accumulation of hydrophobic bile acids can lead to cellular injury. This technical guide provides an in-depth exploration of the role of CDCA-3G in bile acid metabolism, covering its biosynthesis, transport, and physiological functions. We present quantitative data on its abundance in biological fluids, detail the experimental protocols for its analysis, and illustrate the key metabolic and signaling pathways through comprehensive diagrams. A key focus is its interaction with the farnesoid X receptor (FXR), a nuclear receptor that governs bile acid homeostasis, highlighting the nuanced role of CDCA-3G as both a detoxification product and a signaling molecule.

Introduction

Bile acids are amphipathic molecules synthesized from cholesterol in the liver that play a crucial role in the digestion and absorption of dietary lipids and fat-soluble vitamins.[1] Beyond their role in digestion, bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[2] Chenodeoxycholic acid (CDCA) is one of the two primary bile acids in humans.[1] While essential for physiological functions, the accumulation of hydrophobic bile acids, such as CDCA, during cholestatic liver diseases can be cytotoxic.[3]

To mitigate this toxicity, the liver employs several detoxification mechanisms, including amidation, sulfation, and glucuronidation. Glucuronidation, the conjugation of glucuronic acid to the bile acid molecule, significantly increases its hydrophilicity, facilitating its elimination from the body.[4] this compound (CDCA-3G) is a prominent product of this detoxification pathway. This guide delves into the multifaceted role of CDCA-3G, from its enzymatic formation to its function as a signaling molecule.

Biosynthesis of this compound

The formation of CDCA-3G is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of hepatocytes.[5] These enzymes transfer glucuronic acid from the donor substrate, UDP-glucuronic acid (UDPGA), to the 3-hydroxyl group of CDCA.

Several UGT isoforms have been identified as being involved in the glucuronidation of CDCA. Notably, UGT1A3 is considered a major enzyme responsible for the formation of CDCA-24-glucuronide (an acyl glucuronide), while UGT2A1 and UGT2A2 have been shown to be highly active in bile acid glucuronidation, including the formation of CDCA-3G.[4][6][7] The expression and activity of these UGTs can be induced by certain xenobiotics and endogenous compounds, suggesting a regulatory mechanism to enhance bile acid detoxification when needed.[4]

Figure 1: Biosynthesis of CDCA-3G.

Transport and Elimination

Once formed in the hepatocyte, the highly water-soluble CDCA-3G is actively transported out of the cell for elimination. This process is mediated by specific ATP-binding cassette (ABC) transporters located on the canalicular (apical) and basolateral membranes of the hepatocyte.

The multidrug resistance-associated protein 2 (MRP2), located on the canalicular membrane, is a key transporter responsible for the biliary excretion of CDCA-3G.[8][9] From the bile, CDCA-3G is delivered to the intestine for fecal elimination. Additionally, basolateral efflux into the sinusoidal blood is mediated by other transporters, such as MRP3, allowing for subsequent renal excretion.[10] The efficient transport of CDCA-3G is crucial for preventing its intracellular accumulation and for its overall role in detoxification.

Figure 2: Transport of CDCA-3G from the hepatocyte.

Quantitative Data

The concentration of CDCA-3G in biological fluids is an important indicator of bile acid metabolism and can be significantly altered in cholestatic conditions.

| Biological Fluid | Condition | CDCA-3G Concentration | Reference |

| Serum | Healthy | Trace amounts | [11] |

| Serum | Hepatobiliary Diseases | 7-8% of total bile acids | [11] |

| Serum | Obstructive Jaundice | Increased absolute amounts (approx. 5% of total) | [11] |

| Urine | Healthy Controls | 0.41 +/- 0.06 µmol/24 hr (total bile acid glucuronides) | [12] |

| Urine | Extrahepatic Cholestasis | 1.53 +/- 0.13 µmol/24 hr (total bile acid glucuronides) | [12] |

Table 1: Concentrations of this compound in Human Biological Fluids.

Role as a Signaling Molecule: FXR Agonism

While glucuronidation is primarily a detoxification pathway, CDCA-3G retains biological activity as a signaling molecule. It has been identified as an agonist for the farnesoid X receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose homeostasis.[13]

The activation of FXR by bile acids, including CDCA-3G, initiates a transcriptional cascade that leads to the repression of bile acid synthesis and the induction of genes involved in bile acid transport and detoxification.[13] This creates a negative feedback loop to control the size of the bile acid pool and protect the liver from bile acid overload. The ability of CDCA-3G to activate FXR suggests a more complex role than simply being an inert detoxification product; it actively participates in the regulatory mechanisms that govern bile acid homeostasis.

Figure 3: FXR signaling pathway activated by CDCA-3G.

Experimental Protocols

Quantification of CDCA-3G by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids and their conjugates in complex biological matrices.[2][14]

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma or urine, add an internal standard (e.g., d4-CDCA-3G).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to enrich the bile acid fraction and remove interfering substances.

-

Elute the bile acids with methanol, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.[14]

-

-

LC Separation:

-

Inject the reconstituted sample onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

The gradient program should be optimized to achieve separation of CDCA-3G from other bile acid isomers.[15]

-

-

MS/MS Detection:

-

Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for CDCA-3G and the internal standard in multiple reaction monitoring (MRM) mode.

-

Quantify CDCA-3G by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.[16]

-

Figure 4: LC-MS/MS workflow for CDCA-3G quantification.

FXR Activation Assay (Luciferase Reporter Assay)

Principle: This cell-based assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene (luciferase) under the control of an FXR-responsive promoter.[17]

Methodology:

-

Cell Culture and Transfection:

-

Culture HepG2 cells (a human liver cell line) in a suitable medium.

-

Co-transfect the cells with two plasmids: one expressing the human FXR and its heterodimeric partner RXR, and another containing a luciferase reporter gene driven by a promoter with multiple FXR response elements (FXREs).

-

-

Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with varying concentrations of CDCA-3G (and a known FXR agonist like GW4064 as a positive control) for 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for variations in transfection efficiency.

-

Plot the fold induction of luciferase activity against the concentration of CDCA-3G to determine the EC50 value (the concentration that elicits 50% of the maximal response).[17]

-

Conclusion

This compound is a key player in bile acid metabolism, with a dual role as a detoxified metabolite and a signaling molecule. Its formation via UGT-mediated glucuronidation is a crucial protective mechanism against the accumulation of toxic bile acids in cholestatic liver diseases. The efficient transport of CDCA-3G out of the hepatocyte further contributes to this detoxification process. Importantly, CDCA-3G's ability to activate FXR highlights its active participation in the intricate regulatory network that governs bile acid homeostasis. A thorough understanding of the biology of CDCA-3G is essential for researchers and clinicians working on liver diseases and for the development of novel therapeutic strategies targeting bile acid signaling pathways. The experimental protocols detailed in this guide provide a framework for the accurate quantification and functional characterization of this important bile acid metabolite.

References

- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 3. Chenodeoxycholic acid activates NLRP3 inflammasome and contributes to cholestatic liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The Human UDP-glucuronosyltransferase UGT2A1 and UGT2A2 enzymes are highly active in bile acid glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multidrug Resistance-Associated Protein 2 Deficiency Aggravates Estrogen-Induced Impairment of Bile Acid Metabolomics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of P-glycoprotein, Bcrp, and Mrp2 in biliary excretion of spiramycin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serum concentrations of bile acid glucuronides in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary excretion of bile acid glucosides and glucuronides in extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 16. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Navigating the Crosstalk: A Technical Guide to Chenodeoxycholic Acid 3-Glucuronide and Gut Microbiome Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the host and its gut microbiome is a rapidly evolving field of research with profound implications for health and disease. A key aspect of this symbiotic relationship is the metabolism of bile acids, signaling molecules that are synthesized in the liver and extensively modified by gut bacteria. Chenodeoxycholic acid (CDCA), a primary bile acid, and its glucuronidated metabolite, chenodeoxycholic acid 3-glucuronide (CDCA-3G), are at the center of this complex communication network. This technical guide provides an in-depth exploration of the interactions between CDCA-3G and the gut microbiome, offering a comprehensive resource for researchers and drug development professionals. We will delve into the metabolic pathways, signaling cascades, and experimental methodologies crucial for dissecting this vital host-microbe dialogue.

Data Presentation: Quantitative Insights into the Interplay

The following tables summarize key quantitative data related to the metabolism and effects of chenodeoxycholic acid and its derivatives in the context of the gut microbiome. While direct quantitative data for CDCA-3G's effect on specific microbial species is still emerging, the data presented for its precursor, CDCA, provides a foundational understanding, as CDCA-3G is readily deconjugated to CDCA by the gut microbiota.

| UGT Isoform | Substrate | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| UGT1A3 | Chenodeoxycholic Acid | 10.6 - 18.6 | Not Specified | [1] |

| UGT1A4 | Trifluoperazine (probe) | 14.4 ± 9.6 | 151.9 ± 63.5 | [2] |

| Table 1: Enzyme Kinetics of Chenodeoxycholic Acid Glucuronidation. This table presents the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the glucuronidation of chenodeoxycholic acid and a probe substrate by relevant UGT isoforms. |

| Phylum/Genus | Change in Relative Abundance with CDCA Administration | Reference |

| Phylum | ||

| Firmicutes | Negative correlation | [3] |

| Bacteroidetes | Negative correlation | [3] |

| Genus | ||

| Clostridium | Negative correlation | [3] |

| Bacteroides | Negative correlation | [3] |

| Table 2: Influence of Chenodeoxycholic Acid on Gut Microbiota Composition. This table summarizes the observed changes in the relative abundance of major gut bacterial phyla and genera in response to chenodeoxycholic acid. |

Core Signaling Pathways

The interactions between CDCA-3G and the gut microbiome are mediated by a complex network of signaling pathways. Understanding these pathways is critical for developing therapeutic interventions that target this axis.

Farnesoid X Receptor (FXR) Signaling

CDCA is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. The glucuronidation of CDCA to CDCA-3G has been shown to reduce its ability to activate FXR[1]. This modulation of FXR signaling by the gut microbiota, through deconjugation of CDCA-3G, is a key mechanism of host-microbe communication.

Aryl Hydrocarbon Receptor (AhR) Signaling

Recent studies have revealed a fascinating interplay involving the gut microbe Lactobacillus reuteri, its metabolite indole-3-carbinol (B1674136) (I3C), and the host's Aryl Hydrocarbon Receptor (AhR). I3C, produced by L. reuteri, can activate AhR in intestinal epithelial cells. This activation leads to a decrease in the transcription of UGT1A4, the enzyme responsible for CDCA glucuronidation. Consequently, this reduces the levels of CDCA-3β-glucuronide, which has been implicated in bile acid-induced diarrhea[4].

Experimental Protocols

To investigate the intricate interactions between CDCA-3G and the gut microbiome, a combination of in vivo and in vitro experimental approaches is necessary. The following sections provide detailed methodologies for key experiments.

Fecal Microbiota Transplantation (FMT) in Murine Models

FMT is a powerful technique to establish a causal link between the gut microbiome and a specific phenotype.

Objective: To assess the in vivo effects of a gut microbiome capable of metabolizing CDCA-3G on a host phenotype.

Materials:

-

Donor and recipient mice (germ-free or antibiotic-treated)

-

Anaerobic chamber

-

Sterile phosphate-buffered saline (PBS) with a reducing agent (e.g., L-cysteine)

-

Homogenizer

-

Centrifuge

-

Gavage needles

Protocol:

-

Donor Fecal Slurry Preparation: a. Collect fresh fecal pellets from donor mice under anaerobic conditions. b. Immediately transfer the pellets into an anaerobic chamber. c. Homogenize the fecal pellets in sterile, anaerobic PBS containing a reducing agent. d. Centrifuge the homogenate at low speed to pellet large particles. e. Collect the supernatant containing the fecal microbiota.

-

Recipient Preparation: a. For germ-free recipients, proceed directly to transplantation. b. For conventional recipients, administer a cocktail of broad-spectrum antibiotics in the drinking water for 7-14 days to deplete the native gut microbiota.

-

Transplantation: a. Administer the prepared fecal slurry to recipient mice via oral gavage. b. Monitor the mice for successful engraftment of the donor microbiota through 16S rRNA gene sequencing of fecal samples.

In Vitro Anaerobic Incubation of CDCA-3G with Fecal Microbiota

This method allows for the direct investigation of the metabolic fate of CDCA-3G when exposed to a complex microbial community.

Objective: To determine the rate and products of CDCA-3G metabolism by the gut microbiota.

Materials:

-

Fresh human or animal fecal samples

-

Anaerobic chamber

-

Anaerobic culture medium (e.g., Gifu Anaerobic Medium)

-

CDCA-3G

-

LC-MS/MS system

Protocol:

-

Fecal Slurry Preparation: a. Under anaerobic conditions, homogenize fresh fecal samples in pre-reduced anaerobic culture medium.

-

Incubation: a. Add a defined concentration of CDCA-3G to the fecal slurry. b. Incubate the mixture in an anaerobic chamber at 37°C. c. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: a. Quench the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile). b. Centrifuge to pellet solids and collect the supernatant. c. Analyze the supernatant using LC-MS/MS to quantify CDCA-3G and its metabolites (e.g., CDCA, lithocholic acid).

Quantification of CDCA-3G and its Metabolites by LC-MS/MS

Accurate quantification of bile acids is essential for understanding their metabolic pathways.

Objective: To measure the concentrations of CDCA-3G, CDCA, and other bile acids in biological samples.

Materials:

-

Biological samples (feces, plasma, tissue)

-

Internal standards (deuterated bile acids)

-

Organic solvents (e.g., methanol, acetonitrile)

-

Solid-phase extraction (SPE) cartridges (optional)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Protocol:

-

Sample Preparation: a. Homogenize the biological sample. b. Add a known amount of internal standard. c. Extract the bile acids using an organic solvent. d. For complex matrices, a purification step using SPE may be necessary. e. Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the bile acids using a suitable C18 liquid chromatography column with a gradient elution. c. Detect and quantify the bile acids using multiple reaction monitoring (MRM) in negative ion mode.

RNA Sequencing of Intestinal Organoids Treated with CDCA-3G

Intestinal organoids provide a physiologically relevant in vitro model to study the host's transcriptional response to microbial metabolites.

Objective: To identify changes in gene expression in intestinal epithelial cells in response to CDCA-3G.

Materials:

-

Cultured intestinal organoids

-

CDCA-3G

-

RNA extraction kit

-

Next-generation sequencing (NGS) platform

Protocol:

-

Organoid Culture and Treatment: a. Culture intestinal organoids in a 3D Matrigel matrix. b. Treat the mature organoids with a physiologically relevant concentration of CDCA-3G for a defined period (e.g., 24 hours).

-

RNA Extraction and Sequencing: a. Harvest the organoids and extract total RNA using a commercial kit. b. Assess RNA quality and quantity. c. Prepare RNA sequencing libraries. d. Sequence the libraries on an NGS platform.

-

Data Analysis: a. Perform quality control of the sequencing reads. b. Align the reads to a reference genome. c. Quantify gene expression levels. d. Perform differential gene expression analysis to identify genes regulated by CDCA-3G. e. Conduct pathway analysis to understand the biological functions of the differentially expressed genes.

Conclusion

The interactions between this compound and the gut microbiome represent a critical axis of host-microbe communication with significant implications for health and disease. This technical guide has provided a comprehensive overview of the current understanding in this field, including quantitative data, key signaling pathways, and detailed experimental protocols. As research in this area continues to expand, the methodologies and insights presented here will serve as a valuable resource for scientists and drug development professionals seeking to unravel the complexities of this dynamic relationship and harness its therapeutic potential.

References

- 1. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pediatric development of glucuronidation: the ontogeny of hepatic UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The relative abundance of fecal bacterial species belonging to the Firmicutes and Bacteroidetes phyla is related to plasma levels of bile acids in young adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Chenodeoxycholic Acid 3-Glucuronide: A Novel Biomarker for Cholestatic Liver Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of cytotoxic bile acids in the liver and systemic circulation. This accumulation contributes to hepatocellular injury, inflammation, and fibrosis. The early and accurate diagnosis, as well as the prognosis of cholestatic events, remains a significant challenge in clinical practice and drug development. Chenodeoxycholic acid (CDCA), a primary bile acid, and its metabolites are central to the pathophysiology of cholestasis. Glucuronidation is a critical detoxification pathway for bile acids during cholestatic conditions. Chenodeoxycholic acid 3-glucuronide (CDCA-3G), a product of this detoxification process, is emerging as a promising biomarker for the detection and monitoring of cholestatic liver injury. This technical guide provides a comprehensive overview of CDCA-3G as a biomarker, including the underlying biological pathways, detailed experimental protocols for its quantification, and a summary of the current quantitative data supporting its clinical utility.

Introduction to Cholestasis and Bile Acid Metabolism

Cholestasis arises from either intrahepatic or extrahepatic obstruction of bile flow, leading to the retention of bile constituents, most notably bile acids.[1] Bile acids are synthesized from cholesterol in the liver and are crucial for the digestion and absorption of lipids and fat-soluble vitamins. The two primary bile acids synthesized in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA).

Under normal physiological conditions, bile acids are conjugated with glycine (B1666218) or taurine, secreted into the bile, and undergo enterohepatic circulation.[2] However, in cholestasis, the hepatic accumulation of bile acids, particularly hydrophobic ones like CDCA, can cause cellular damage through mechanisms such as mitochondrial dysfunction and activation of inflammatory pathways.[3] To mitigate this toxicity, the liver employs alternative metabolic pathways, including glucuronidation, to enhance the water solubility and renal excretion of bile acids.[1][4]

The Role of Glucuronidation in Bile Acid Detoxification

Glucuronidation is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate a glucuronic acid moiety to various substrates.[5] In the context of cholestasis, glucuronidation of bile acids at the 3-hydroxyl position is a key detoxification step. This process is upregulated in response to high concentrations of bile acids.

Key Enzymes: UGT1A3 and UGT2B7

Several UGT isoforms are involved in bile acid glucuronidation. Human UGT1A3 has been identified as a major enzyme responsible for the formation of the acyl CDCA-24-glucuronide (CDCA-24G).[5][6] While the specific UGTs responsible for the formation of CDCA-3G are still under investigation, UGT2B7 is known to be a major human isoform involved in the glucuronidation of both the hydroxyl and carboxyl functions of bile acids.[7]

Regulatory Signaling Pathways

The expression and activity of UGTs are regulated by nuclear receptors that sense the intracellular concentration of bile acids and other xenobiotics. The farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR) are key regulators of bile acid homeostasis.[8][9] When activated by bile acids like CDCA, FXR can modulate the expression of genes involved in bile acid synthesis, transport, and metabolism, including UGTs, as part of an adaptive response to cholestasis.[8][9][10]

Below is a diagram illustrating the signaling pathway of bile acid metabolism and the role of glucuronidation in cholestasis.

References

- 1. Serum concentrations of bile acid glucuronides in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver [ouci.dntb.gov.ua]

- 7. LITHOCHOLIC ACID DECREASES EXPRESSION OF UGT2B7 IN CACO-2 CELLS: A POTENTIAL ROLE FOR A NEGATIVE FARNESOID X RECEPTOR RESPONSE ELEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FXR and PXR: potential therapeutic targets in cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug-Induced Cholestatic Liver Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Chenodeoxycholic Acid 3-Glucuronide in FXR Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation by endogenous and synthetic ligands has emerged as a promising therapeutic strategy for various metabolic and cholestatic diseases. Chenodeoxycholic acid (CDCA) is a primary bile acid and a potent natural agonist of FXR. In the liver, CDCA undergoes extensive metabolism, including glucuronidation, leading to the formation of metabolites such as chenodeoxycholic acid 3-glucuronide (CDCA-3G). While glucuronidation is traditionally viewed as a detoxification pathway, emerging evidence suggests that these metabolites can retain biological activity. This technical guide provides a comprehensive overview of the mechanism of action of CDCA-3G in activating FXR, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to Farnesoid X Receptor (FXR)

FXR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] It is highly expressed in enterohepatic tissues, including the liver and intestine, where it plays a pivotal role in maintaining metabolic homeostasis.[2][3] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

The activation of FXR initiates a cascade of signaling events that regulate:

-

Bile Acid Homeostasis: FXR activation represses the synthesis of bile acids from cholesterol by inducing the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of key enzymes in the bile acid synthesis pathway, such as cholesterol 7α-hydroxylase (CYP7A1).[4][5] FXR also promotes the expression of transporters involved in bile acid efflux, such as the bile salt export pump (BSEP).[6]

-

Lipid Metabolism: FXR influences triglyceride and cholesterol metabolism. Its activation can lead to decreased triglyceride levels.[1]

-

Glucose Metabolism: FXR activation has been shown to improve glucose tolerance and insulin (B600854) sensitivity.[2][3]

-

Inflammation and Fibrosis: FXR exhibits anti-inflammatory and anti-fibrotic properties in the liver.[7]

Given its central role in metabolic regulation, FXR has become an attractive therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and diabetes.[7][8]

This compound (CDCA-3G) as an FXR Agonist

Chenodeoxycholic acid (CDCA) is a primary bile acid and the most potent endogenous FXR agonist in humans. In the liver, CDCA can be conjugated with a glucuronic acid moiety at the 3-hydroxy position to form this compound (CDCA-3G).[9] This biotransformation is part of a detoxification process to increase the water solubility of bile acids and facilitate their excretion.[9] However, studies have demonstrated that CDCA-3G is not an inert metabolite but retains the ability to activate FXR.[9]

Quantitative Analysis of FXR Activation

The potency and efficacy of CDCA-3G in activating FXR have been quantified using in vitro cell-based assays. The half-maximal effective concentration (EC50) is a key parameter used to describe the potency of an agonist.

| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |

| CDCA-3G | Luciferase Reporter Assay | HEK293T | 11 | [10] |

| CDCA-3G | Not Specified | Not Specified | 8 | [10] |

| CDCA | Luciferase Reporter Assay | Not Specified | ~10-50 | [5][8][11] |

| Obeticholic Acid (OCA) | Not Specified | Not Specified | 0.099 | [6] |

| GW4064 | Not Specified | Not Specified | 0.065 | [12] |

Table 1: Comparative EC50 values for FXR activation by CDCA-3G and other known FXR agonists.

The data indicate that while CDCA-3G is a less potent FXR agonist compared to its parent compound CDCA and synthetic agonists like Obeticholic Acid and GW4064, it still activates the receptor in the micromolar range. This suggests that during conditions of high bile acid load and consequently increased glucuronidation, CDCA-3G could contribute to the overall activation of FXR signaling.

Mechanism of Action: FXR Signaling Pathway

The activation of FXR by CDCA-3G is believed to follow the canonical pathway for nuclear receptor activation.

3.1. Ligand Binding and Receptor Dimerization: CDCA-3G, upon entering the cell, binds to the ligand-binding domain (LBD) of FXR. This binding induces a conformational change in the receptor, which promotes the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The activated FXR then forms a heterodimer with the retinoid X receptor (RXR).

3.2. DNA Binding and Gene Transcription: The FXR/RXR heterodimer translocates to the nucleus and binds to FXREs located in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to a physiological response.

3.3. Downstream Target Genes: Key downstream target genes of FXR that are likely regulated by CDCA-3G include:

-

Small Heterodimer Partner (SHP): An atypical nuclear receptor that lacks a DNA-binding domain. SHP is a primary target of FXR and acts as a transcriptional repressor of several other nuclear receptors, including those involved in bile acid synthesis. The induction of SHP by FXR is a key mechanism for the feedback inhibition of bile acid production.[4][5]

-

Bile Salt Export Pump (BSEP; ABCB11): A canalicular transport protein responsible for the efflux of bile salts from hepatocytes into the bile. Upregulation of BSEP expression by FXR enhances the removal of bile acids from the liver, protecting it from cholestatic injury.[6]

-

Fibroblast Growth Factor 19 (FGF19): An endocrine hormone primarily produced in the intestine upon FXR activation. FGF19 travels to the liver via the portal circulation and signals through its receptor, FGFR4, to suppress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[4][13]

The following diagram illustrates the proposed signaling pathway for FXR activation by CDCA-3G.

Caption: Canonical FXR signaling pathway activated by CDCA-3G.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of CDCA-3G with FXR.

Synthesis and Purification of this compound (CDCA-3G)

The availability of pure CDCA-3G is a prerequisite for in vitro and in vivo studies. A detailed synthesis protocol has been described by Mostarda et al. (2018).[9]

Principle: The synthesis involves the protection of the carboxyl group of CDCA, followed by glycosylation at the 3-hydroxyl position with a protected glucuronic acid donor. Subsequent deprotection steps yield the final product, CDCA-3G. Purification is typically achieved using chromatographic techniques.

Materials:

-

Chenodeoxycholic acid (CDCA)

-

Appropriate protecting group reagents for the carboxylic acid

-

Protected glucuronic acid donor (e.g., a trichloroacetimidate)

-

Glycosylation promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate)

-

Deprotection reagents (e.g., sodium methoxide, lithium hydroxide)

-

Solvents for reaction and chromatography (e.g., dichloromethane, methanol, acetonitrile)

-

Silica (B1680970) gel for column chromatography

-

High-performance liquid chromatography (HPLC) system for final purification

Procedure:

-

Protection of CDCA: The carboxylic acid of CDCA is protected, for example, as a methyl ester, to prevent its participation in the glycosylation reaction.

-

Glycosylation: The protected CDCA is reacted with a protected glucuronic acid donor in the presence of a promoter to form the glycosidic bond at the 3-position.

-

Deprotection: The protecting groups on the glucuronic acid moiety and the carboxylic acid of the bile acid are removed under appropriate conditions to yield CDCA-3G.

-

Purification: The crude product is purified by silica gel column chromatography followed by preparative HPLC to obtain highly pure CDCA-3G.

-

Characterization: The structure and purity of the synthesized CDCA-3G are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

FXR Activation Luciferase Reporter Assay

This cell-based assay is a common method to quantify the ability of a compound to activate FXR-mediated gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the human FXR protein and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple FXREs. If a test compound activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of luciferase. The resulting luminescence is proportional to FXR activation.

Materials:

-

HEK293T or HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Expression plasmid for human FXR

-

Reporter plasmid containing FXREs upstream of a luciferase gene

-

Transfection reagent (e.g., Lipofectamine)

-

CDCA-3G (test compound)

-

CDCA (positive control)

-

Vehicle (e.g., DMSO)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CDCA-3G, CDCA (as a positive control), or vehicle (as a negative control).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gas chromatographic separation of bile acid 3-glucosides and 3-glucuronides without prior deconjugation on a stainless-steel capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potency of Individual Bile Acids to Regulate Bile Acid Synthesis and Transport Genes in Primary Human Hepatocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic production of bile Acid glucuronides used as analytical standards for liquid chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Separation and detection of bile acid 3-glucuronides in human urine by liquid chromatography/electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]

An In-depth Technical Guide to Chenodeoxycholic Acid 3-Glucuronide: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chenodeoxycholic acid 3-O-β-D-glucuronide (CDCA-3G) is a significant metabolite of the primary bile acid chenodeoxycholic acid (CDCA). Its formation, primarily in the liver, represents a crucial detoxification pathway, enhancing the water solubility of CDCA and facilitating its excretion. This guide provides a comprehensive overview of the discovery and history of CDCA-3G, its biochemical synthesis, and its role in physiological and pathophysiological processes. Detailed experimental protocols for its synthesis and analysis are provided, along with quantitative data on its physiological concentrations. Furthermore, this guide elucidates the signaling pathways modulated by CDCA-3G, with a particular focus on the farnesoid X receptor (FXR).

Discovery and History

The study of bile acids has a rich history, with the isolation of cholic acid in 1848 marking a pivotal moment.[1] Chenodeoxycholic acid itself was first isolated from the bile of the domestic goose, which is reflected in the "cheno" part of its name (from the Greek word for goose).[2] The concept of bile acid "conjugation" emerged as a key metabolic process, initially referring to amidation with glycine (B1666218) and taurine. Later, other forms of conjugation, including sulfation and glucuronidation, were discovered to be important pathways, particularly in conditions of cholestasis.[3]

While the precise first identification of chenodeoxycholic acid 3-glucuronide is not prominently documented as a singular breakthrough, its discovery is intertwined with the broader investigation of bile acid metabolism and detoxification in the mid to late 20th century. Early studies in the 1970s began to characterize bile acid glucuronides in biological samples. For instance, a 1976 study reported on the chemical synthesis and characterization of various bile acid monoglucuronides, including those of chenodeoxycholic acid, to serve as reference standards for their identification in biological sources.[4] The development of sophisticated analytical techniques, particularly mass spectrometry, was instrumental in the definitive identification and quantification of specific glucuronide isomers like CDCA-3G in human plasma, urine, and bile.[5]

Biochemical Synthesis and Metabolism

Chenodeoxycholic acid is synthesized in the liver from cholesterol.[2] The glucuronidation of CDCA is a phase II metabolic reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the 3-hydroxyl group of CDCA, forming an ether linkage.

Several UGT isoforms have been implicated in the glucuronidation of bile acids.[6] While UGT1A3 is a major enzyme responsible for the formation of the acyl CDCA-24-glucuronide, other UGTs present in the liver and extrahepatic tissues like the kidney and intestine contribute to the formation of CDCA-3G.[7] The glucuronidation of CDCA enhances its hydrophilicity, which is a critical step in its detoxification and elimination from the body, primarily through urine.[6][8]

Quantitative Data

The concentration of this compound in biological fluids can vary depending on the physiological or pathological state. Below is a summary of reported concentrations in human plasma and urine.

| Biological Matrix | Condition | Subject Group | Concentration | Reference |

| Plasma | Healthy | Healthy Volunteers | Undetectable in some studies without drug-induced OATP1B inhibition | [9] |

| Healthy | Healthy Volunteers | Mean concentration significantly higher in individuals with SLCO1B1 c.521C/C genotype | [10] | |

| Cholestasis | Patients with biliary obstruction (pre-stenting) | Elevated compared to non-cholestatic individuals | [11] | |

| Cholestasis | Patients with biliary obstruction (post-stenting) | Decreased 4.3-fold compared to pre-stenting levels | [11] | |

| Urine | Healthy | Healthy Controls | 0.41 ± 0.06 µmol/24 hr (total bile acid glucuronides) | [12] |

| Extrahepatic Cholestasis | Patients | 1.53 ± 0.13 µmol/24 hr (total bile acid glucuronides) | [12] |

Experimental Protocols

Chemical Synthesis of this compound

A general method for the synthesis of bile acid 3-β-D-monoglucuronides is the Koenigs-Knorr reaction.[4]

Principle: This method involves the condensation of a protected bile acid with a glucuronic acid donor, typically a protected glucuronyl bromide.

Materials:

-

Chenodeoxycholic acid

-

Methyl 2,3,4-tri-O-acetyl-1-deoxy-α-bromo-D-glucopyranuronate (glucuronic acid donor)

-

Silver carbonate or other suitable catalyst

-

Quinoline or other appropriate solvent

-

Reagents for deprotection (e.g., sodium hydroxide (B78521) in methanol)

-

Solvents for extraction and purification (e.g., dichloromethane, methanol)

Procedure:

-

Protection of CDCA: The carboxylic acid group of CDCA may need to be protected (e.g., as a methyl ester) prior to the condensation reaction.

-

Koenigs-Knorr Condensation: The protected CDCA is reacted with the glucuronic acid donor in the presence of a catalyst and solvent. The reaction mixture is typically stirred at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is filtered, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.

-

Deprotection: The protecting groups (e.g., acetyl groups on the glucuronic acid moiety and the ester group on the bile acid) are removed by hydrolysis, typically using a base such as sodium hydroxide in methanol (B129727).

-

Final Purification: The deprotected CDCA-3G is purified by chromatographic methods to yield the final product.

Enzymatic Synthesis of this compound

Enzymatic synthesis provides a regioselective method for producing bile acid glucuronides.

Principle: This method utilizes the catalytic activity of UGT enzymes in a microsomal preparation to conjugate CDCA with UDPGA.

Materials:

-

Chenodeoxycholic acid

-

Human liver microsomes (or microsomes from a cell line expressing the desired UGT isoform)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Saccharolactone (a β-glucuronidase inhibitor)

-

Solvents for extraction (e.g., methanol, acetonitrile)

Procedure:

-

Incubation Mixture Preparation: A typical incubation mixture contains Tris-HCl buffer, MgCl₂, saccharolactone, human liver microsomes, and CDCA.

-

Initiation of Reaction: The reaction is initiated by the addition of UDPGA.

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 1-2 hours).

-

Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as methanol or acetonitrile (B52724).

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Purification: The supernatant containing the synthesized CDCA-3G is collected and can be further purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of CDCA-3G in biological matrices.[13][14][15]

Principle: This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a deuterated analog of CDCA-3G). The mixture is vortexed and centrifuged. The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase.

-

Urine: Urine samples are typically diluted with the mobile phase and centrifuged before injection.

-

-

Chromatographic Separation:

-

A C18 reversed-phase column is commonly used.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) is employed to separate CDCA-3G from other bile acids and matrix components.

-

-

Mass Spectrometric Detection:

-

The mass spectrometer is operated in the negative ion mode.

-

Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for CDCA-3G and the internal standard are monitored.

-

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of CDCA-3G in the samples is determined by interpolating their response ratios (analyte/internal standard) against the calibration curve.

Signaling Pathways and Biological Role

Chenodeoxycholic acid is a potent natural agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.[16] Studies have shown that CDCA-3-glucuronides also act as FXR agonists.[8] Activation of FXR by CDCA-3G can initiate a cascade of downstream signaling events.

Upon binding of CDCA-3G, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.

Key Downstream Effects of FXR Activation:

-

Bile Acid Homeostasis: FXR activation leads to the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This constitutes a negative feedback mechanism to control the size of the bile acid pool.

-

Detoxification and Transport: FXR upregulates the expression of genes encoding for bile acid transporters, such as the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), which are involved in the efflux of bile acids from hepatocytes.

-

Lipid and Glucose Metabolism: FXR activation can influence lipid metabolism by reducing triglyceride synthesis and promoting fatty acid oxidation. It also plays a role in glucose homeostasis.[16]

-

Induction of Detoxifying Enzymes: FXR activation by CDCA has been shown to induce antioxidant and xenobiotic-metabolizing enzymes through the activation of the AMPK-ERK1/2 pathway, leading to the phosphorylation of C/EBPβ.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

Conclusion

This compound is a key metabolite in the detoxification and elimination of chenodeoxycholic acid. Its discovery and characterization have been closely linked to advancements in analytical chemistry. As an endogenous agonist of the farnesoid X receptor, CDCA-3G plays a significant role in regulating bile acid homeostasis and other metabolic pathways. The detailed methodologies provided in this guide for its synthesis and quantification are essential tools for researchers investigating the complex roles of bile acid metabolism in health and disease. Further research into the specific functions and therapeutic potential of CDCA-3G is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile acid glucuronides, III[1, 2]. Chemical synthesis and characterization of glucuronic acid coupled mono-, di- and trihydroxy bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profiles of bile acids and their glucuronide and sulphate conjugates in the serum, urine and bile from patients undergoing bile drainage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bile acid derivatives for people with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vapourtec.com [vapourtec.com]

- 9. Investigation of Glycochenodeoxycholate Sulfate and Chenodeoxycholate Glucuronide as Surrogate Endogenous Probes for Drug Interaction Studies of OATP1B1 and OATP1B3 in Healthy Japanese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Glycochenodeoxycholate 3-O-Glucuronide and Glycodeoxycholate 3-O-Glucuronide as Highly Sensitive and Specific OATP1B1 Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary Elimination of Bile Acid Glucuronides under Severe Cholestatic Situations: Contribution of Hepatic and Renal Glucuronidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urinary excretion of bile acid glucosides and glucuronides in extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

chenodeoxycholic acid 3-glucuronide metabolic pathway

An In-depth Technical Guide to the Metabolic Pathway of Chenodeoxycholic Acid 3-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucuronidation represents a critical Phase II metabolic pathway for the detoxification and elimination of endogenous compounds, including bile acids. This guide provides a detailed technical overview of the metabolic pathway of this compound (CDCA-3G), a key metabolite in bile acid homeostasis. We will explore the enzymatic formation, transport, and subsequent fate of this conjugate. This document synthesizes available quantitative data, presents detailed experimental protocols for its study, and provides visual representations of the key processes to support researchers and professionals in drug development and metabolic studies.

Introduction to Bile Acid Glucuronidation

Bile acids are steroidal molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. Chenodeoxycholic acid (CDCA) is one of the two primary bile acids synthesized in humans. While conjugation with glycine (B1666218) or taurine (B1682933) is the primary metabolic route, glucuronidation becomes an important alternative pathway, particularly under conditions of cholestasis where bile acid concentrations are elevated.[1]

Glucuronidation is a detoxification process catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate a glucuronic acid moiety to the bile acid structure.[1] This reaction increases the hydrophilicity of the bile acid, facilitating its elimination from the body via urine and bile, thereby reducing its potential cytotoxicity.[1] CDCA can be glucuronidated at two primary positions: an acyl glucuronide at the C-24 carboxyl group (CDCA-24G) and an ether glucuronide at the C-3 hydroxyl group (CDCA-3G). This guide focuses specifically on the latter, the CDCA-3-glucuronide pathway.

The Core Metabolic Pathway: Formation of CDCA-3-Glucuronide

The formation of CDCA-3G occurs primarily in the endoplasmic reticulum of hepatocytes. The reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the 3-hydroxyl group of CDCA.

Enzymology: Key UGT Isoforms

Several UGT isoforms are capable of glucuronidating bile acids. While UGT1A3 is the principal enzyme responsible for forming the acyl CDCA-24G, the formation of the ether CDCA-3G is primarily catalyzed by other isoforms.[2]

-

UGT1A4: Recent studies have identified UGT1A4 as a key enzyme in the formation of CDCA-3β-glucuronide in the gut epithelium.[1][3]

-

UGT2B7: This isoform is known to be a major UGT in the liver and is involved in the glucuronidation of a wide variety of endogenous compounds, including steroids and bile acids at the hydroxyl positions.[4][5]

The overall pathway within the hepatocyte is visualized below.

Quantitative Data: Enzyme Kinetics

Precise kinetic parameters for the 3-O-glucuronidation of CDCA are not extensively reported in the literature. Most studies focus on either other substrates or the formation of the 24-O-glucuronide. However, we can present kinetic data for related reactions to provide context for researchers.

| UGT Isoform | Substrate | Metabolite Formed | Km (µM) | Vmax (pmol/min/mg) | Source |

| UGT1A3 | Chenodeoxycholic Acid | CDCA-24-Glucuronide | 10.6 - 18.6 | Not Reported | [2] |

| UGT1A4 | 25-Hydroxyvitamin D3 | 25OHD3-3-Glucuronide | 2.16 ± 0.16 | 0.93 ± 0.02 | [6] |

| UGT2B7 | Carvedilol (B1668590) (for G1) | Carvedilol-G1 | 22.1 - 55.1 | 3.33 - 7.88 | [7] |

| UGT2B4 | Carvedilol (for G1) | Carvedilol-G1 | 22.1 - 55.1 | 3.33 - 7.88 | [7] |